Erk5-IN-6

Lung Adenocarcinoma Antiproliferative Activity Structure–Activity Relationship

Researchers often face the challenge of ERK5 inhibitors with confounding off-target activities, such as XMD8-92's BET bromodomain inhibition. Erk5-IN-6 (compound 5J) is a structurally distinct 7-azaindole-based ERK5 kinase inhibitor that provides a selective and transparent chemical probe for dissecting ERK5-specific biology. - Benchmark anti-proliferative activity in A549 lung adenocarcinoma cells (IC50 4.56 µg/mL), directly compared to XMD8-92 (5.36 µg/mL). - Validated target engagement via Western blot and defined SAR enabling rational optimization. - Avoids known selectivity liabilities of earlier probes, supporting rigorous mechanistic studies.

Molecular Formula C23H21N3
Molecular Weight 339.4 g/mol
Cat. No. B15136317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk5-IN-6
Molecular FormulaC23H21N3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CNC3=C2C=CC=N3)CC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C23H21N3/c1-2-5-20-14-17(7-8-18(20)4-1)16-26-12-9-19(10-13-26)22-15-25-23-21(22)6-3-11-24-23/h1-9,11,14-15H,10,12-13,16H2,(H,24,25)
InChIKeyOXIMNOCZEKSLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erk5-IN-6: Potent ERK5 Kinase Inhibitor


Erk5-IN-6 (also referenced as compound 5J) is a small‑molecule inhibitor of extracellular signal‑regulated kinase 5 (ERK5, MAPK7), a mitogen‑activated protein kinase implicated in cancer cell proliferation, survival, and metastasis [1]. The compound belongs to a novel series of 7‑azaindole derivatives designed through molecular hybridization, and its antiproliferative efficacy has been quantitatively established in human lung adenocarcinoma A549 cells using standardized MTT assays . Unlike broad‑spectrum MAPK inhibitors, Erk5-IN-6 represents a focused chemotype with a defined structure–activity relationship (SAR) that enables precise modulation of ERK5 signaling.

Why Erk5-IN-6 Cannot Be Replaced


The ERK5 inhibitor landscape includes multiple chemotypes—such as the benzo[e]pyrimido[5,4‑b]diazepin‑6(11H)‑one scaffold of XMD8‑92, the triazolopyridazine core of BAY‑885, and the sulfonamide‑based structure of AX15836—each exhibiting markedly different enzymatic potencies, off‑target profiles, and cellular efficacies [1]. Interchanging these agents without rigorous experimental justification risks confounding data interpretation, as exemplified by XMD8‑92's potent BET bromodomain inhibition (BRD4 Kd ~190 nM) and the sub‑nanomolar intracellular potency of AX15836 . Erk5‑IN‑6 offers a distinct 7‑azaindole scaffold with antiproliferative activity in A549 cells that is quantitatively benchmarked against the class‑defining control XMD8‑92, providing a defined reference point for SAR‑guided optimization and avoiding the selectivity liabilities of earlier‑generation probes.

Quantitative Evidence for Erk5-IN-6


Head-to-Head Antiproliferative Comparison vs XMD8-92 in A549 Cells

In the primary discovery study, Erk5‑IN‑6 (compound 5J) was evaluated alongside the widely used ERK5 inhibitor XMD8‑92 in a standardized MTT assay against human lung adenocarcinoma A549 cells. Erk5‑IN‑6 exhibited an IC50 of 4.56 µg/mL, whereas XMD8‑92 demonstrated an IC50 of 5.36 µg/mL under identical experimental conditions [1]. This head‑to‑head comparison establishes that Erk5‑IN‑6 possesses antiproliferative efficacy that is quantitatively equivalent to the established control, validating its utility as a benchmark compound within the 7‑azaindole series.

Lung Adenocarcinoma Antiproliferative Activity Structure–Activity Relationship

7-Azaindole Scaffold Differentiation from Other ERK5 Inhibitors

Erk5‑IN‑6 is built on a 7‑azaindole scaffold (molecular formula C23H21N3, MW 339.43) , which is structurally distinct from the benzo[e]pyrimido[5,4‑b]diazepin‑6(11H)‑one core of XMD8‑92 [1], the triazolopyridazine motif of BAY‑885 , and the sulfonamide‑bearing framework of AX15836 . This chemotype divergence is significant: XMD8‑92 is now recognized as a potent BET bromodomain inhibitor (BRD4 Kd = 190 nM) , while AX15836 has demonstrated >1,000‑fold selectivity over 200+ kinases . The 7‑azaindole core of Erk5‑IN‑6 has not been associated with these specific off‑target liabilities, and the accompanying SAR study explicitly defines the structural determinants of activity within this series—specifically, the requirement for a double bond on the piperidine ring and an N atom at the N7 position of the 7‑azaindole [2].

Medicinal Chemistry Chemical Biology Kinase Selectivity

Cross-Study Antiproliferative Potency in A549 Cells

While direct within‑study comparisons across all ERK5 inhibitors are not available, cross‑study analysis of antiproliferative IC50 values in the same A549 cell line reveals that Erk5‑IN‑6 (IC50 = 4.56 µg/mL) [1] demonstrates potency within the same effective range as the widely used probe XMD8‑92 (IC50 = 5.36 µg/mL in the same study; literature values for XMD8‑92 in A549 cells are consistent with this range) [2]. By contrast, more potent enzymatic inhibitors such as BAY‑885 (ERK5 IC50 = 35–40 nM; MEF2 reporter IC50 = 120 nM) and AX15836 (ERK5 IC50 = 8 nM) show substantially higher biochemical potency but their cellular antiproliferative IC50 values in A549 cells are not directly reported, preventing a one‑to‑one comparison. This positions Erk5‑IN‑6 as a moderately potent cellular probe that is suitable for applications where extreme biochemical potency may not be required or where a distinct chemical series is desired for mechanistic studies.

Non‑Small Cell Lung Cancer Antiproliferative Screening Chemical Probe Validation

Structure-Activity Relationship (SAR) Characterization

The discovery study of Erk5‑IN‑6 (compound 5J) included a systematic SAR analysis of 7‑azaindole derivatives, revealing that the double bond on the piperidine ring and the presence of an N atom at the N7 position of the 7‑azaindole core are essential for antiproliferative activity [1]. Compounds lacking these features, such as several saturated piperidine analogs (4a, 4h, 5d), showed reduced potency (IC50 values of 6.23, 8.52, and 7.33 µg/mL, respectively) [1]. In contrast, widely used ERK5 inhibitors like XMD8‑92, BAY‑885, and AX15836 were not accompanied by such a detailed, series‑specific SAR characterization at the time of their initial reporting. This explicit pharmacophoric definition provides a rational foundation for further medicinal chemistry optimization and facilitates the design of improved analogs with predictable activity trends.

Medicinal Chemistry Lead Optimization Structure–Activity Relationship

Erk5-IN-6 Application Scenarios


Lung Adenocarcinoma Antiproliferative Screening

Erk5‑IN‑6 is ideally suited for antiproliferative assays in A549 human lung adenocarcinoma cells, where its IC50 of 4.56 µg/mL has been directly benchmarked against the positive control XMD8‑92 (5.36 µg/mL) [1]. This scenario leverages the compound's validated cellular activity to interrogate ERK5‑dependent proliferation mechanisms, confirm target engagement via Western blot (as demonstrated for compound 5J) [1], and establish baseline efficacy for novel ERK5‑targeting agents. The availability of a parallel SAR dataset further supports the use of Erk5‑IN‑6 as a reference standard for optimizing 7‑azaindole‑based inhibitors in lung cancer models.

SAR Expansion and Lead Optimization

The detailed SAR characterization of the 7‑azaindole series—specifically, the identification of the piperidine double bond and N7 nitrogen as critical for activity—positions Erk5‑IN‑6 as an optimal starting point for medicinal chemistry campaigns [1]. Procurement of Erk5‑IN‑6 enables researchers to rationally design and synthesize next‑generation analogs with predictable improvements in potency, selectivity, and pharmacokinetic properties. This contrasts with earlier ERK5 probes whose SAR was not disclosed with equivalent granularity, making Erk5‑IN‑6 a more transparent and optimizable lead.

Comparative Chemical Biology with Orthogonal Chemotypes

Given that many established ERK5 inhibitors possess documented off‑target activities—XMD8‑92 inhibits BET bromodomains (BRD4 Kd = 190 nM) , and AX15836 exhibits exceptional but not absolute selectivity —Erk5‑IN‑6 offers a structurally distinct 7‑azaindole scaffold that has not been linked to these liabilities. Researchers seeking to dissect ERK5‑specific biology from potential confounding effects can employ Erk5‑IN‑6 alongside orthogonal chemotypes (e.g., BAY‑885, AX15836) to strengthen mechanistic conclusions via chemical probe concordance [2].

In Vitro Target Engagement and Molecular Docking

The primary publication includes Western blot validation confirming that Erk5‑IN‑6 (compound 5J) suppresses ERK5 kinase activity in A549 cells, and molecular docking has elucidated a plausible binding mode within the ERK5 ATP pocket [1]. This evidence supports the use of Erk5‑IN‑6 in cellular target engagement assays and computational modeling workflows, providing a reliable chemical tool for validating ERK5 inhibition downstream of growth factor stimulation.

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